1,3-Bis(2,4,6-trichlorophenyl)urea
Overview
Description
1,3-Bis(2,4,6-trichlorophenyl)urea is an organic compound with the molecular formula C13H6Cl6N2O. It is known for its high stability and resistance to degradation, making it a persistent environmental contaminant. This compound is often used in various industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
The primary target of Carbanilide, 2,2’,4,4’,6,6’-hexachloro-, also known as 1,3-bis(2,4,6-trichlorophenyl)urea, is the enzyme enoyl- (acyl-carrier protein) (ACP) reductase . This enzyme is ubiquitously distributed in bacteria, fungi, and various plants . It plays a crucial role in fatty acid synthesis, catalyzing the last step in each cycle of fatty acid elongation in the type II fatty acid synthase systems .
Mode of Action
Carbanilide, 2,2’,4,4’,6,6’-hexachloro- exerts its effect by inhibiting the activity of enoyl- (acyl-carrier protein) (ACP) reductase . By doing so, it interrupts cell membrane synthesis and leads to bacterial growth inhibition . This compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus .
Biochemical Pathways
The inhibition of enoyl- (acyl-carrier protein) (ACP) reductase by Carbanilide, 2,2’,4,4’,6,6’-hexachloro- affects the fatty acid synthesis pathway . This disruption in fatty acid synthesis leads to an interruption in cell membrane formation, thereby inhibiting the growth of bacteria .
Pharmacokinetics
A human exposure study demonstrated that a portion of Carbanilide, 2,2’,4,4’,6,6’-hexachloro- present in bar soaps is absorbed through the skin and is excreted in urine as N-glucuronides . The absorption of this compound during a human pharmacokinetic study was estimated at 0.6% of the 70 ± 15 mg of the compound in the soap used .
Result of Action
The primary result of the action of Carbanilide, 2,2’,4,4’,6,6’-hexachloro- is the inhibition of bacterial growth, particularly Gram-positive bacteria such as Staphylococcus aureus . This is achieved through the interruption of cell membrane synthesis, which is a result of the inhibition of the enzyme enoyl- (acyl-carrier protein) (ACP) reductase .
Action Environment
The action, efficacy, and stability of Carbanilide, 2,2’,4,4’,6,6’-hexachloro- can be influenced by various environmental factors. For instance, it is a white crystalline solid that is insoluble in water but soluble in organic solvents. Therefore, the presence and type of solvent can significantly impact its action and efficacy. Furthermore, its stability and efficacy can be affected by temperature, as indicated by its storage recommendation at 28°C .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various biochemical reactions .
Cellular Effects
It is believed that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits stability and degradation over time .
Metabolic Pathways
It is believed that this compound interacts with various enzymes or cofactors .
Transport and Distribution
It is believed that this compound interacts with various transporters or binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(2,4,6-trichlorophenyl)urea can be synthesized through the reaction of 2,4,6-trichloroaniline with phosgene, followed by the reaction with ammonia. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process often includes steps for purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2,4,6-trichlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different chlorinated derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenylurea derivatives.
Substitution: Halogen substitution reactions are common, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated phenylurea derivatives, which can have different applications depending on their chemical structure .
Scientific Research Applications
1,3-Bis(2,4,6-trichlorophenyl)urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential effects on biological systems, including its role as an environmental contaminant.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of pesticides and herbicides due to its stability and effectiveness.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dichlorobis(2,4,6-trichlorophenyl)urea: Known for its use as a decontaminant and in the synthesis of carbonyl compounds.
1,3-Dichloro-1,3-bis(2,4,6-trichlorophenyl)urea: Used as a herbicide and insecticide.
Uniqueness
1,3-Bis(2,4,6-trichlorophenyl)urea is unique due to its high stability and resistance to degradation, making it particularly effective in industrial applications where long-lasting effects are desired. Its ability to undergo various chemical reactions also makes it a versatile compound in scientific research .
Properties
IUPAC Name |
1,3-bis(2,4,6-trichlorophenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl6N2O/c14-5-1-7(16)11(8(17)2-5)20-13(22)21-12-9(18)3-6(15)4-10(12)19/h1-4H,(H2,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPIVZYPHAUCOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)NC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174662 | |
Record name | Carbanilide, 2,2',4,4',6,6'-hexachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20632-35-3 | |
Record name | N,N′-Bis(2,4,6-trichlorophenyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20632-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbanilide, 2,2',4,4',6,6'-hexachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020632353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbanilide, 2,2',4,4',6,6'-hexachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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